HPI-1 hydrate

Hedgehog signaling Gli transcription factor Sufu deficiency

HPI-1 hydrate (CAS 1262770-72-8) is a cell-permeable oxo-tetrahydroquinolinecarboxylate small molecule that functions as a downstream Hedgehog (Hh) pathway antagonist, acting epistatic to Suppressor of Fused [Su(fu)] and directly at the level of Gli transcription factors. Originally identified alongside three structural analogs (HPI-2, HPI-3, HPI-4) from a >120,000-compound phenotypic screen, HPI-1 promotes proteolytic processing of Gli2 into its transcriptional repressor form—a mechanism distinct from Smo-targeting agents such as cyclopamine or vismodegib, and distinct from Gli-DNA-binding inhibitors such as GANT61.

Molecular Formula C27H31NO7
Molecular Weight 481.5 g/mol
CAS No. 1262770-72-8
Cat. No. B583788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHPI-1 hydrate
CAS1262770-72-8
Synonyms1,4,5,6,7,8-Hexahydro-4-(3-hydroxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-3-quinolinecarboxylic Acid 2-Methoxyethyl Ester Hydrate; 
Molecular FormulaC27H31NO7
Molecular Weight481.5 g/mol
Structural Identifiers
SMILESCC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3OC)C4=CC(=CC=C4)O)C(=O)OCCOC.O
InChIInChI=1S/C27H29NO6.H2O/c1-16-24(27(31)34-12-11-32-2)25(17-7-6-8-19(29)13-17)26-21(28-16)14-18(15-22(26)30)20-9-4-5-10-23(20)33-3;/h4-10,13,18,25,28-29H,11-12,14-15H2,1-3H3;1H2
InChIKeyBOASXIAGFOONSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HPI-1 Hydrate (CAS 1262770-72-8) – What Procurement Teams Need to Know About This Hedgehog Pathway Inhibitor


HPI-1 hydrate (CAS 1262770-72-8) is a cell-permeable oxo-tetrahydroquinolinecarboxylate small molecule that functions as a downstream Hedgehog (Hh) pathway antagonist, acting epistatic to Suppressor of Fused [Su(fu)] and directly at the level of Gli transcription factors [1]. Originally identified alongside three structural analogs (HPI-2, HPI-3, HPI-4) from a >120,000-compound phenotypic screen, HPI-1 promotes proteolytic processing of Gli2 into its transcriptional repressor form—a mechanism distinct from Smo-targeting agents such as cyclopamine or vismodegib, and distinct from Gli-DNA-binding inhibitors such as GANT61 [1]. In 2023, BET bromodomains were experimentally validated as the cellular targets of HPI-1, resolving a 14-year target-deconvolution gap and providing procurement-relevant mechanistic clarity [2].

Why Generic Substitution of HPI-1 Hydrate with Other Downstream Hh Inhibitors Is Scientifically Unjustified


The four HPI congeners (HPI-1, HPI-2, HPI-3, HPI-4) share a common phenotypic screening origin yet diverge profoundly in mechanism of action and pharmacological profile: HPI-1 drives Gli2 repressor formation, HPI-2 and HPI-3 block Gli activator conversion, and HPI-4 disrupts primary ciliogenesis [1]. Even among Gli-targeted agents, GANT61 inhibits Gli-DNA binding directly, whereas HPI-1 acts upstream at post-translational Gli processing—a mechanistic bifurcation with direct consequences for efficacy in Sufu-deficient or Gli-overexpressing contexts [1]. Furthermore, HPI-1 is now known to engage BET bromodomains as its cellular targets, a property absent from its in-class analogs and one that may account for its unique retention of activity in genetically defined resistance backgrounds [2]. These molecular differences translate into irreconcilable potency gaps and non-overlapping efficacy windows documented quantitatively below, making generic in-class substitution scientifically indefensible without confirmatory re-validation.

HPI-1 Hydrate – Quantitative Differentiation Evidence Against Closest Analogs and Alternatives


HPI-1 Is the Only Congener That Retains Potent Inhibition in Gli1- and Gli2-Overexpressing Cells

In NIH 3T3 fibroblasts engineered to overexpress Gli1 or Gli2, HPI-1 inhibited Gli-driven transcriptional activity with IC50 values of 6 μM (Gli1) and 4 μM (Gli2). By contrast, the three sibling compounds HPI-2, HPI-3, and HPI-4 all exhibited IC50 values exceeding 30 μM in both contexts—representing a greater than 5- to 7.5-fold potency advantage for HPI-1 [1]. This differential was independently corroborated: in Sufu-/- fibroblasts overexpressing Gli1 or Gli2, only HPI-1 retained efficacy; HPI-3 and GANT-61 showed no effect at 30 μM .

Hedgehog signaling Gli transcription factor Sufu deficiency Drug resistance

HPI-1 Exhibits the Broadest and Most Potent Inhibitory Profile Across Hh Pathway Activation Modes in Head-to-Head Panel Screening

In the original four-compound panel (HPI-1 through HPI-4), HPI-1 demonstrated the lowest or equal-lowest IC50 in five of eight assay–stimulus combinations tested. Specifically: Shh-LIGHT2 cells stimulated with Shh (IC50 = 1.5 μM vs. 2, 3, and 7 μM for HPI-2/3/4), Shh-LIGHT2 cells stimulated with SAG (IC50 = 1.5 μM vs. 2, 3, and 7 μM), C3H10T1/2 cells stimulated with Shh (IC50 = 0.2 μM vs. 2, 6, and 1 μM), Ptch1-/- fibroblasts (IC50 = 5 μM vs. 10, 8, and 22 μM), and SmoM2-LIGHT cells (IC50 = 2.5 μM vs. 4, 1, and 20 μM) [1].

Hedgehog pathway phenotypic screening Shh-LIGHT2 C3H10T1/2 Ptch1

HPI-1 Demonstrates ≥20-Fold Selectivity for Hh Signaling Over Wnt Signaling, a Property Not Uniformly Shared by Other Downstream Hh Inhibitors

In Wnt-LIGHT reporter cells stimulated with Wnt3a, HPI-1 exhibited an IC50 exceeding 30 μM, yielding a selectivity index of ≥20-fold relative to its Hh pathway IC50 of 1.5 μM in Shh-LIGHT2 cells. HPI-2, HPI-3, and HPI-4 also showed IC50 >30 μM in the Wnt assay, indicating that in-class selectivity is maintained across the HPI series [1]. However, this contrasts with GANT61, which has documented activity against TNF/NFκB and glucocorticoid receptor signaling pathways at concentrations overlapping its Hh-inhibitory range [2].

Pathway selectivity Wnt signaling cross-talk off-target profiling

HPI-1 Inhibits the Oncogenic SmoM2 Mutant and Blocks Proliferation of SmoM2-Expressing Cerebellar Granule Neuron Precursors

HPI-1 inhibited ligand-independent Hh pathway activation in SmoM2-LIGHT reporter cells with an IC50 of 2.5 μM, and suppressed proliferation of primary murine cerebellar granule neuron precursors (CGNPs) expressing the oncogenic SmoM2 mutant [1]. Among the HPI series, HPI-3 showed a lower IC50 (1 μM) in SmoM2-LIGHT cells, but HPI-3 completely fails to inhibit Gli-overexpressing cells (IC50 >30 μM), making HPI-1 the only compound with dual efficacy against both SmoM2-driven and Gli-overexpression-driven Hh activation [1]. The Sigma Aldrich technical note confirms that HPI-1 is specifically validated for inhibiting ligand-independent Hh pathway activation in both SmoM2-expressing primary murine CGNPs and NIH 3T3 (smoM2-LIGHT) cultures .

SmoM2 oncogenic mutant medulloblastoma cerebellar granule neuron precursors ligand-independent Hh activation

HPI-1 Engages BET Bromodomains as Validated Cellular Targets—a Mechanistic Property Absent from HPI-2, HPI-3, HPI-4, and GANT61

After 14 years of unknown molecular targets, Bagka et al. (2023) used a PROTAC-based target deconvolution strategy to identify BET bromodomains as the direct cellular targets of HPI-1 [1]. A PROTAC derivative of HPI-1 (HPP-9, pIC50 = 6.71) was shown to degrade BET bromodomains and produce prolonged Hh pathway inhibition through sustained BET depletion, confirming target engagement [1]. This target identity is unique among the HPI series and distinguishes HPI-1 from GANT61, which acts via direct inhibition of Gli-DNA binding rather than through BET bromodomain modulation [2]. No BET bromodomain engagement has been reported for HPI-2, HPI-3, or HPI-4.

Target deconvolution BET bromodomain PROTAC chemical biology mechanism of action

HPI-1 Hydrate – Evidence-Backed Research and Industrial Application Scenarios


Dissecting Gli-Dependent vs. Gli-Independent Hh Pathway Activation in Sufu-Deficient or Gli-Overexpressing Cancer Models

In genetically engineered cell lines harboring Sufu deletion or Gli1/Gli2 overexpression, HPI-1 is the only downstream Hh inhibitor that retains efficacy, with IC50 values of 6 μM (Gli1-OE) and 4 μM (Gli2-OE), while HPI-2, HPI-3, HPI-4, and GANT61 all fail to inhibit at concentrations up to 30 μM [1]. This makes HPI-1 the obligate chemical probe for any study requiring pharmacological Hh pathway blockade in Sufu-/- or Gli-amplified backgrounds—contexts highly relevant to SHH-subtype medulloblastoma, basal cell carcinoma, and rhabdomyosarcoma research.

Chemical Biology Studies Requiring a Target-Deconvoluted Gli-Level Hh Inhibitor with BET Bromodomain Activity

HPI-1 is now the only downstream Hh pathway inhibitor with experimentally validated cellular targets. Bagka et al. (2023) confirmed BET bromodomains (BRD2/3/4) as the direct targets of HPI-1 using a purpose-built PROTAC (HPP-9, pIC50 = 6.71) coupled with label-free quantitative proteomics [1]. For chemical biology groups investigating Hh–BET bromodomain crosstalk, epigenetic regulation of Gli activity, or developing bifunctional degraders, HPI-1 provides a mechanistically defined starting point unavailable from any other HPI congener or from GANT61.

Multi-Assay Hh Pathway Screening Panels Requiring Consistent Inhibitor Performance Across Stimulus Conditions

HPI-1 demonstrated the most consistent inhibitory potency across the widest range of Hh pathway assay conditions in the original four-compound panel: Shh-stimulated (IC50 = 1.5 μM), SAG-stimulated (1.5 μM), Shh-stimulated C3H10T1/2 mesenchymal cells (0.2 μM), Ptch1-/- fibroblasts (5 μM), and Sufu-/- fibroblasts (3 μM) [1]. For screening facilities running diversified Hh pathway assays, selecting HPI-1 as the primary downstream control compound reduces inter-assay potency variability and simplifies concentration–response calibration across platforms.

Investigating SmoM2-Driven Ligand-Independent Hh Activation with Simultaneous Gli-Overexpression Coverage

SmoM2 mutations confer resistance to Smo antagonists such as vismodegib and cyclopamine. HPI-1 inhibits SmoM2-driven pathway activation (IC50 = 2.5 μM in SmoM2-LIGHT cells) and blocks proliferation of SmoM2-expressing primary cerebellar granule neuron precursors [1]. Crucially, unlike HPI-3—which has a nominally lower SmoM2 IC50 (1 μM) but fails against Gli-overexpressing cells (IC50 >30 μM)—HPI-1 is the only compound providing dual coverage of SmoM2-mutant and Gli-overexpression resistance mechanisms [1]. This dual coverage is essential for medulloblastoma models where both genetic lesions may coexist.

Technical Documentation Hub

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